Product packaging for L-Tyrosine, L-tryptophylglycylglycyl-(Cat. No.:CAS No. 15035-25-3)

L-Tyrosine, L-tryptophylglycylglycyl-

Cat. No.: B169928
CAS No.: 15035-25-3
M. Wt: 481.5 g/mol
InChI Key: KSMAWTWPQSIADT-ICSRJNTNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Peptides as Biologically Active Molecules

Peptides are short chains of amino acids linked by covalent chemical bonds known as peptide bonds. wikipedia.orgmsu.edu They represent a fundamental class of biological polymers, distinguished from proteins generally by their smaller size—typically consisting of 50 amino acid residues or fewer. turito.comncert.nic.in Within living organisms, peptides that exert a physiological effect are termed biologically active peptides. news-medical.netmdpi.com These molecules are significant for their diverse roles in bodily functions, where they can act as hormones, neurotransmitters, and immune modulators. mdpi.comfrontiersin.org

The specific biological activity of a peptide is determined by its amino acid composition and sequence. nih.gov Bioactive peptides can be found encrypted within the structure of larger proteins and can be released through processes like enzymatic hydrolysis. nih.govnih.gov Once liberated, they can exhibit a range of functions, including antioxidant, antimicrobial, and antihypertensive effects. frontiersin.orgnih.gov Due to their high specificity and potency, often at low concentrations, bioactive peptides are a subject of extensive research in the pharmaceutical and food industries. news-medical.netnih.gov

Classification and Significance of Tetrapeptides in Biological Systems

Peptides are classified based on the number of amino acid residues they contain. An oligopeptide is a peptide chain of a few amino acids, typically fewer than twenty. wikipedia.org A tetrapeptide is a specific type of oligopeptide composed of exactly four amino acids joined by three peptide bonds. wikipedia.orgtaylorandfrancis.comucla.edu

Tetrapeptides are significant in biological systems as many are pharmacologically active, demonstrating high affinity and specificity for various receptors involved in protein-protein signaling. wikipedia.org Their relatively small size allows them to mimic the reverse turns often found on the surface of proteins, which are crucial sites for molecular interactions. wikipedia.org This mimicry makes them valuable targets for drug design. Examples of biologically significant tetrapeptides include Tuftsin, which is involved in immune system function, and Tetragastrin, the C-terminal tetrapeptide of the hormone gastrin, which exhibits the same physiological activity as the full hormone. wikipedia.org

Chemical Structure and Nomenclature of L-Tyrosine, L-Tryptophylglycylglycyl- (Tyr-Trp-Gly-Gly)

The chemical compound L-Tyrosine, L-tryptophylglycylglycyl- is a tetrapeptide. Following standard biochemical convention, peptide sequences are written from the N-terminus (the end with a free amine group) to the C-terminus (the end with a free carboxyl group). msu.edu Therefore, the name L-Tyrosine, L-tryptophylglycylglycyl- specifies the sequence of its constituent amino acid residues as L-Tyrosine - L-Tryptophan - Glycine (B1666218) - Glycine. This is commonly abbreviated using three-letter or one-letter codes for the amino acids, as Tyr-Trp-Gly-Gly or YWGG, respectively.

The chemical formula for this tetrapeptide is C24H27N5O6, and it has a molecular weight of approximately 481.5 g/mol . cymitquimica.comnovoprolabs.com The presence of the aromatic residues Tyrosine and Tryptophan influences its chemical properties, including its ultraviolet absorbance. novoprolabs.com

This tetrapeptide is constructed from three distinct amino acids: one L-tyrosine residue, one L-tryptophan residue, and two glycine residues.

L-Tyrosine (Tyr or Y): An amino acid with a polar side chain containing a phenol (B47542) group. It is one of the 20 standard proteinogenic amino acids. wikipedia.orgnih.gov

L-Tryptophan (Trp or W): An amino acid with an aromatic side chain containing an indole (B1671886) group.

Glycine (Gly or G): The simplest amino acid, with a single hydrogen atom as its side chain. wikipedia.org This small size provides structural flexibility to peptide chains. msu.edu

These four residues are linked in a linear chain by three peptide bonds. A peptide bond is an amide linkage formed between the carboxyl group of one amino acid and the amino group of the next, with the elimination of a water molecule. ncert.nic.inusmf.md The sequence is specifically: (N-terminus) Tyrosine - Tryptophan - Glycine - Glycine (C-terminus).

Amino Acid Residue3-Letter Code1-Letter CodeMolecular FormulaKey Side Chain Feature
L-TyrosineTyrYC9H11NO3Phenol group
L-TryptophanTrpWC11H12N2O2Indole group
GlycineGlyGC2H5NO2Hydrogen atom

Tetrapeptides can exist in both linear and cyclic forms, a distinction that significantly impacts their properties and applications in research. wikipedia.org

Linear Tetrapeptides: Like Tyr-Trp-Gly-Gly, these peptides have a distinct N-terminus and C-terminus. They are generally more flexible than their cyclic counterparts. However, this flexibility can also make them more susceptible to degradation by proteases in biological systems. researchgate.net

Cyclic Tetrapeptides (CTPs): In these structures, the linear chain is closed into a ring, often by forming a peptide bond between the N-terminus and C-terminus, or through other covalent bonds involving the amino acid side chains. wikipedia.org This cyclization introduces structural constraints. nih.gov

The choice between a linear and a cyclic structure is a key consideration in peptide design for therapeutic or research purposes. Cyclization is often employed as a strategy to enhance a peptide's stability, binding affinity, and selectivity for its biological target. researchgate.netnih.govnih.gov However, the increased rigidity is not always beneficial, and in some cases, a linear analogue may exhibit superior biological activity. researchgate.net The study of both forms provides valuable insights into structure-activity relationships. biorxiv.org

PropertyLinear TetrapeptidesCyclic Tetrapeptides
StructureOpen chain with distinct N- and C-terminiClosed ring structure with no free termini
FlexibilityGenerally higherStructurally constrained and more rigid nih.gov
StabilityMore susceptible to enzymatic degradationOften show enhanced stability against proteases researchgate.net
BioactivityVariable; flexibility may be required for bindingOften higher due to pre-organized conformation for receptor binding nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N5O6 B169928 L-Tyrosine, L-tryptophylglycylglycyl- CAS No. 15035-25-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15035-25-3

Molecular Formula

C24H27N5O6

Molecular Weight

481.5 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H27N5O6/c25-18(10-15-11-26-19-4-2-1-3-17(15)19)23(33)28-12-21(31)27-13-22(32)29-20(24(34)35)9-14-5-7-16(30)8-6-14/h1-8,11,18,20,26,30H,9-10,12-13,25H2,(H,27,31)(H,28,33)(H,29,32)(H,34,35)/t18-,20-/m0/s1

InChI Key

KSMAWTWPQSIADT-ICSRJNTNSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N

sequence

WGGY

Synonyms

H-TRP-GLY-GLY-TYR-OH

Origin of Product

United States

Structural Elucidation and Conformational Analysis of L Tyrosine, L Tryptophylglycylglycyl

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods is essential to fully characterize the structure of L-Tyrosine, L-tryptophylglycylglycyl-. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful, complementary techniques that provide detailed insights into the peptide's conformation, sequence, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. nmims.edu It provides information on the connectivity of atoms and their spatial proximity, which is vital for elucidating the conformational preferences of peptides like L-Tyrosine, L-tryptophylglycylglycyl-.

The initial and critical step in any NMR-based structural study is the sequence-specific assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to each amino acid residue in the peptide chain. nmims.edu This is typically achieved using a suite of two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

TOCSY experiments establish through-bond connectivities between protons within the same amino acid residue, allowing for the identification of spin systems characteristic of each amino acid type (Tyrosine, Tryptophan, and Glycine). nmims.edu For instance, the aromatic protons of Tyrosine and Tryptophan will show distinct patterns of correlation. nmims.edunih.gov

Once the spin systems are identified, NOESY experiments are employed to establish through-space proximities between protons that are close to each other in the three-dimensional structure, regardless of their position in the primary sequence. This information is crucial for determining the peptide's backbone and side-chain conformation. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing quantitative distance restraints for structural calculations.

The chemical shifts of the Cα and Cβ carbons are also highly informative of the amino acid type and local secondary structure. protein-nmr.org.uk For example, Glycine (B1666218) residues lack a Cβ atom and exhibit a characteristic Cα chemical shift. protein-nmr.org.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for L-Tyrosine, L-Tryptophylglycylglycyl-

AtomTyrosine (Tyr)Tryptophan (Trp)Glycine (Gly¹)Glycine (Gly²)
¹H
NH~8.1 ppm~8.3 ppm~8.5 ppm~8.0 ppm
~4.5 ppm~4.7 ppm~3.9 ppm~3.8 ppm
~3.0, ~2.8 ppm~3.3, ~3.1 ppm--
Aromatic~7.1 (δ), ~6.8 (ε) ppm~7.6 (δ1), ~7.2 (ζ2), ~7.1 (η2), ~7.0 (ζ3), ~7.3 (ε3) ppm--
¹³C
~56 ppm~55 ppm~44 ppm~44 ppm
~38 ppm~28 ppm--
C=O~173 ppm~174 ppm~172 ppm~171 ppm
Aromatic~156 (ζ), ~131 (δ), ~116 (ε), ~128 (γ) ppm~136 (γ), ~127 (δ1), ~124 (ζ2), ~119 (η2), ~112 (ζ3), ~121 (ε3), ~108 (δ2) ppm--

Note: The exact chemical shift values can vary depending on the solvent, pH, and temperature. bmrb.iohmdb.ca

The study of conformational dynamics involves analyzing the flexibility and motion of the peptide chain. Techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) and the measurement of relaxation parameters (T1, T2) can provide insights into the internal motions of the peptide on different timescales.

Intramolecular hydrogen bonds play a pivotal role in stabilizing the specific three-dimensional conformations of peptides. youtube.comyoutube.com NMR spectroscopy is an exceptionally sensitive tool for detecting and characterizing these weak interactions. nih.govnih.govscilit.com

The presence of an intramolecular hydrogen bond can be inferred from several NMR parameters. The most common method involves monitoring the chemical shift of the amide protons (NH) as a function of temperature. youtube.com Amide protons that are involved in a stable intramolecular hydrogen bond are shielded from the solvent and will therefore exhibit a smaller change in their chemical shift with increasing temperature (a low-temperature coefficient). Conversely, solvent-exposed amide protons will show a larger temperature-dependent shift. youtube.com

Another approach is to measure the rate of hydrogen-deuterium (H/D) exchange. Amide protons engaged in hydrogen bonds exchange with deuterium (B1214612) from the solvent (e.g., D₂O) at a much slower rate than those that are freely accessible to the solvent.

Furthermore, the difference in the chemical shifts of an NH group in two different solvents, such as the non-polar deuterochloroform (CDCl₃) and the highly polar dimethyl sulfoxide (B87167) (DMSO-d₆), can provide a quantitative measure of hydrogen bond acidity and, by extension, the presence of intramolecular hydrogen bonding. nih.gov

Table 2: Potential Intramolecular Hydrogen Bond Donors and Acceptors in L-Tyrosine, L-Tryptophylglycylglycyl-

Potential DonorPotential AcceptorType of Hydrogen Bond
Trp NHTyr C=OBackbone-Backbone
Gly¹ NHTrp C=OBackbone-Backbone
Gly² NHGly¹ C=OBackbone-Backbone
Tyr OHTrp C=O or Gly¹ C=OSide chain-Backbone
Trp indole (B1671886) NHTyr C=O or Gly¹ C=OSide chain-Backbone

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry is an indispensable analytical technique that provides precise information about the molecular weight and sequence of a peptide. mtoz-biolabs.com It is a highly sensitive method that requires only a small amount of sample. nih.gov For a peptide like L-Tyrosine, L-tryptophylglycylglycyl-, MS is used to confirm that the correct sequence has been synthesized and to assess the purity of the sample. nih.govresearchgate.netbirmingham.ac.uknih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like peptides. nih.govnih.gov In ESI-MS, the peptide solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more positive charges (e.g., [M+H]⁺, [M+2H]²⁺).

The resulting mass spectrum will show a series of peaks, each corresponding to the peptide with a different charge state. By analyzing the mass-to-charge (m/z) ratios of these peaks, the molecular weight of the peptide can be accurately determined. Tandem mass spectrometry (MS/MS) can be performed by selecting a specific parent ion, fragmenting it through collision with an inert gas, and then analyzing the masses of the resulting fragment ions. This fragmentation pattern provides information about the amino acid sequence of the peptide. nih.gov

Table 3: Expected ESI-MS Data for L-Tyrosine, L-Tryptophylglycylglycyl-

IonCalculated m/z
[M+H]⁺497.21
[M+Na]⁺519.19
[M+K]⁺535.16
[M+2H]²⁺249.11

M represents the molecular weight of the neutral peptide.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique commonly used for peptide and protein analysis. nih.govnih.gov In this method, the peptide is co-crystallized with a matrix compound that strongly absorbs laser light at a specific wavelength. A pulsed laser beam is directed at the sample, causing the matrix to desorb and ionize the peptide molecules, primarily as singly charged ions ([M+H]⁺).

The ionized peptides are then accelerated into a flight tube, and their time of flight to the detector is measured. The time it takes for an ion to reach the detector is proportional to the square root of its m/z ratio. MALDI-TOF MS is known for its high sensitivity, speed, and tolerance to buffers and salts. It is an excellent tool for rapidly verifying the molecular weight of a synthesized peptide and assessing its purity by detecting any potential by-products or contaminants. nih.gov

Table 4: Typical MALDI-TOF MS Results for L-Tyrosine, L-Tryptophylglycylglycyl-

ParameterObservation
Primary Ion [M+H]⁺ at m/z ~497.2
Purity Assessment A single, sharp peak indicates high purity. Minor peaks may indicate the presence of deletion sequences, incompletely deprotected products, or other impurities.
Adducts Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts may be observed as peaks at m/z ~519.2 and ~535.2, respectively.
Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing

De novo peptide sequencing using tandem mass spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of a peptide directly from its fragmentation pattern, without relying on a protein database. nih.govwikipedia.org This approach is particularly valuable for identifying novel peptides or those from organisms with unsequenced genomes. The process involves ionizing the peptide, selecting the precursor ion, fragmenting it through collision-induced dissociation (CID) or other methods, and then analyzing the masses of the resulting fragment ions. nih.govpsu.edu

In the context of L-Tyrosine, L-tryptophylglycylglycyl-, a tetrapeptide, MS/MS analysis would yield a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence.

Table 1: Theoretical b and y ion series for L-Tyrosine, L-tryptophylglycylglycyl-

Ion TypeSequenceMonoisotopic Mass (Da)
b1Tyr164.071
b2Tyr-Trp350.148
b3Tyr-Trp-Gly407.170
y1Gly58.029
y2Gly-Gly115.051
y3Gly-Gly-Trp301.128
y4Gly-Gly-Trp-Tyr464.199

Note: Masses are for the singly charged ions ([M+H]+).

The interpretation of the MS/MS spectrum involves identifying these characteristic ion series. The presence of immonium ions for tyrosine (m/z 136.076) and tryptophan (m/z 159.092) would further confirm the presence of these residues in the peptide. Various algorithms and software packages, such as SHERENGA, PEAKS, and PepNovo, have been developed to automate the process of de novo sequencing by analyzing the complex fragmentation patterns and scoring potential peptide sequences. nih.govwikipedia.orgpsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing peptides containing aromatic amino acids due to the strong absorbance of these residues in the ultraviolet region. thermofisher.com The peptide bonds themselves contribute to absorbance around 190-230 nm, but the region from 230-300 nm is dominated by the π → π* transitions of the aromatic side chains of tryptophan, tyrosine, and phenylalanine. nih.gov

Absorbance Characteristics of Aromatic Amino Acids (Tyrosine and Tryptophan)

Table 2: Typical UV Absorbance Maxima for Aromatic Amino Acids

Amino Acidλmax (nm)
Tyrosine~274-275
Tryptophan~280
Phenylalanine~257
Studies on Charge Transfer in Peptides

Charge transfer interactions can occur between the aromatic side chains of tyrosine and tryptophan residues within a peptide. documentsdelivered.com These interactions, which involve the transfer of an electron from an electron-rich donor to an electron-deficient acceptor upon photoexcitation, can influence the photophysical properties of the peptide, including its fluorescence and UV absorbance.

In peptides containing both tyrosine and tryptophan, such as L-Tyrosine, L-tryptophylglycylglycyl-, electronic energy transfer can occur from tyrosine (the donor) to tryptophan (the acceptor). documentsdelivered.com This process can lead to quenching of tyrosine fluorescence and enhancement of tryptophan fluorescence. The efficiency of this energy transfer is dependent on the distance and relative orientation of the two aromatic rings, which are dictated by the peptide's conformation.

Furthermore, proton-coupled electron transfer (PCET) is a crucial mechanism in many biological redox reactions involving tyrosine and tryptophan. Studies on model peptides have shown that the rate and mechanism of PCET are dependent on factors such as pH and the driving force for electron and proton transfer. In dipeptides of tryptophan and tyrosine, intramolecular radical transformations and charge transfer have been investigated using techniques like pulse radiolysis. The presence of charged groups on the peptide can also influence these interactions. nih.govresearchgate.net For example, in the dipeptide Trp-Tyr, efficient proton-coupled electron transfer has been observed, a process that can be modulated by pH. aip.org

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Content

Circular dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution. researchgate.net This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and aromatic side chains.

For a short peptide like L-Tyrosine, L-tryptophylglycylglycyl-, the CD spectrum in the far-UV region (typically 190-250 nm) would provide information about its secondary structural content. A random coil conformation, which is likely for a short, flexible peptide, is generally characterized by a strong negative band near 200 nm. The presence of any ordered structures, such as β-turns or helical content, would give rise to characteristic CD signals. For instance, a β-sheet structure often shows a negative band around 218 nm and a positive band near 195 nm. researchgate.net

The aromatic side chains of tyrosine and tryptophan also contribute to the CD spectrum, particularly in the near-UV region (250-320 nm), but they can also influence the far-UV spectrum. stanford.edunih.gov The contributions from these aromatic residues can sometimes complicate the analysis of secondary structure from the peptide backbone. stanford.edunih.gov However, the near-UV CD signals can provide valuable information about the tertiary structure and the local environment of the aromatic side chains. nih.govresearchgate.net

Conformational Preferences and Molecular Flexibility

The three-dimensional structure of a peptide is critical to its biological function and is determined by the rotational freedom around the single bonds of the peptide backbone. For a flexible tetrapeptide like L-Tyrosine, L-tryptophylglycylglycyl-, a multitude of conformations are possible.

Analysis of Dihedral Angles and Peptide Backbone Folding

The conformation of the peptide backbone is defined by a set of dihedral angles, primarily phi (φ) and psi (ψ), for each amino acid residue. nih.gov The φ angle describes the rotation around the N-Cα bond, while the ψ angle describes the rotation around the Cα-C bond. The planarity of the peptide bond generally restricts the omega (ω) dihedral angle to approximately 180° (trans conformation).

For the glycylglycine (B550881) (Gly-Gly) portion of the peptide, studies on the dipeptide itself have shown the existence of multiple stable conformations. researchgate.net The flexibility of glycine, with its hydrogen atom side chain, allows for a wider range of φ and ψ angles compared to other amino acids. The conformational landscape of dipeptides is influenced by factors such as steric hindrance of the side chains and intramolecular hydrogen bonding. vidyasagar.ac.in In dipeptides containing tryptophan, the conformation is often governed by three possible Chi1 (χ1) dihedral angles of the tryptophan side chain: 60°, 180°, and 300°. researchgate.net

Computational methods, such as those based on Density Functional Theory (DFT), can be used to calculate the preferred dihedral angles and predict the low-energy conformations of the peptide. vidyasagar.ac.inacs.org These analyses consider the various molecular interactions, including Coulomb interactions, π-π stacking between aromatic rings, and van der Waals forces, that drive the folding process. acs.org For L-Tyrosine, L-tryptophylglycylglycyl-, the conformational preferences will be a result of the interplay between the inherent flexibility of the glycyl residues and the steric and interactive properties of the bulky tyrosine and tryptophan side chains.

Intramolecular Interactions: Aromatic Stacking and Side Chain Influences

The conformation of a peptide is significantly governed by non-covalent interactions between its constituent amino acid residues. In the case of L-Tyrosine, L-tryptophylglycylglycyl-, the aromatic side chains of tyrosine and tryptophan play a pivotal role in dictating the peptide's three-dimensional structure through aromatic-aromatic interactions. nih.gov These interactions, primarily π-π stacking, are crucial for the folding and stability of proteins and peptides. nih.gov

Tryptophan and tyrosine are among the primary amino acid residues involved in π-stacking interactions within proteins. researchgate.net The geometry of these interactions can vary. For instance, the interaction between a phenylalanine (another aromatic amino acid) and a tryptophan can be perpendicular, with the edge of the phenylalanine ring pointing towards the face of the tryptophan's indole ring, or it can be an offset-stacked arrangement. nih.gov In contrast, a tryptophan-tryptophan interaction typically exhibits an edge-to-face motif. nih.gov The interaction between tyrosine and tryptophan is more varied, with a notable occurrence of edge-packing and some instances of potential OH-π interactions. nih.gov These varied geometries highlight the complexity and specificity of intramolecular forces.

Impact of Solvent Environment on Peptide Conformation and Stability

The surrounding solvent environment plays a critical role in modulating the conformational landscape and stability of peptides. aps.orgnih.gov The properties of the solvent, such as its polarity and ability to form hydrogen bonds, can significantly influence the equilibrium between different peptide conformations. aps.orgresearchgate.net

Water, the biological solvent, is known to stabilize particular peptide structures. For instance, molecular dynamics simulations have shown that a delocalized water channel around a polyproline II (PPII) helix plays a crucial role in its stabilization through hydration of the backbone groups. aps.org In contrast, solvents with a lower ability to hydrate (B1144303) the peptide backbone, such as methanol, tend to decrease the propensity for the PPII conformation. aps.orgresearchgate.net Methanol also increases the population of the β-strand conformation but does not significantly alter the helical population compared to water. aps.org

Aqueous solutions of urea, a common denaturant, also impact peptide conformation. Urea has been shown to decrease the propensity for helical structures while increasing the population of β-strands, with little effect on the PPII conformation. aps.org This effect is attributed to urea's lower ability to stabilize local intra-peptide hydrogen bonds. aps.org The protonation state of the peptide, which is influenced by the pH of the solvent, can also affect the conformational equilibrium. researchgate.net

The stability of a peptide in an aqueous solution is also influenced by various degradation pathways, many of which are solvent-dependent. nih.gov Oxidation is a major chemical instability pathway, particularly affecting residues with sulfur-containing side chains (methionine and cysteine) and aromatic side chains (histidine, tryptophan, and tyrosine). nih.govnih.govroyalsocietypublishing.org Hydrolysis is another degradation route, with peptide bonds adjacent to aspartyl residues being particularly labile. nih.govroyalsocietypublishing.org The solvent can influence the physical stability of peptides by affecting aggregation, which can be reversible or irreversible. royalsocietypublishing.org Factors such as peptide concentration and the presence of salts can modulate aggregation kinetics and the structure of the resulting aggregates. nih.govroyalsocietypublishing.org

Table 1: Effect of Different Solvents on Peptide Conformation

Solvent Effect on Helical Conformation Effect on Polyproline II (PPII) Conformation Effect on β-Strand Conformation Reference
Water Stabilizes Stabilizes through hydration - aps.org
Methanol No significant change Decreases propensity Increases population aps.org
Aqueous Urea Decreases propensity No significant change Increases population aps.org

Stereochemical Analysis and Isomerism in Peptide Structure

The stereochemistry of a peptide, referring to the three-dimensional arrangement of its atoms, is a critical determinant of its biological activity and properties. nih.gov Peptides are chiral molecules, primarily composed of L-amino acids. However, the presence of D-amino acid residues, which can arise from enzymatic or non-enzymatic isomerization, can significantly alter a peptide's function and has been linked to various diseases. nih.govnih.gov Therefore, the detection, quantification, and separation of peptide stereoisomers are of paramount importance.

Detection and Quantification of D-Amino Acid Residues in Peptides

The identification and quantification of D-amino acids within a peptide sequence present a significant analytical challenge. nih.govmdpi.com Several methods have been developed to address this, often involving a combination of enzymatic digestion, chemical derivatization, and advanced analytical techniques.

One strategy for detecting D-amino acids is based on the resistance of peptides containing them to hydrolysis by certain proteases. mdpi.com For example, Aminopeptidase M (AMP) digests peptides from the N-terminus but is sterically hindered when it encounters a D-amino acid, causing digestion to halt. mdpi.com Another approach involves enzymatic assays using D-amino acid oxidase, which specifically acts on D-amino acids. mdpi.com

More sophisticated methods rely on mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) or capillary electrophoresis (CE). mdpi.com Since isomerization does not change a peptide's mass, MS alone cannot typically distinguish between stereoisomers. nih.govnih.gov Therefore, prior separation or specific fragmentation techniques are necessary. Tandem mass spectrometry (MS/MS) has been used to develop qualitative and quantitative methods for the chiral analysis of individual amino acid residues in polypeptides. researchgate.net

For precise quantification, methods often involve acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent to form diastereomers. nih.gov These diastereomers can then be separated and quantified using chromatographic techniques. Marfey's reagent is a commonly used chiral derivatization agent for this purpose. mdpi.com A sensitive method known as the deuterium-hydrogen exchange method has also been developed to detect innate D-amino acid residues. nih.gov

Table 2: Methods for Detection and Quantification of D-Amino Acids in Peptides

Method Principle Key Features Reference(s)
Enzymatic Digestion Resistance of D-amino acid containing peptides to specific proteases (e.g., Aminopeptidase M). Functional assay, can indicate presence of D-amino acids. mdpi.com
Enzymatic Assay Use of enzymes that specifically act on D-amino acids (e.g., D-amino acid oxidase). Specific for D-amino acids. mdpi.com
LC-MS/MS Separation of peptides or derivatized amino acids by liquid chromatography followed by mass spectrometric detection and fragmentation. High sensitivity and specificity, can identify the location of the D-amino acid. nih.govmdpi.com
Chiral Derivatization Reaction of amino acids with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which are then separated. Allows for chromatographic separation and quantification. mdpi.com
Deuterium-Hydrogen Exchange A sensitive method to detect innate D-amino acid residues. High sensitivity. nih.gov

Enantioseparation Techniques for Amino Acids and Peptides

The separation of enantiomers (mirror-image isomers) and diastereomers (stereoisomers that are not mirror images) of peptides is crucial for determining stereochemical purity and for isolating specific stereoisomers for further study. nih.govnih.gov High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the primary techniques employed for this purpose. mdpi.comchromatographytoday.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to their separation. unh.edu Several types of CSPs are available for the separation of amino acids and peptides. chromatographytoday.com

Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin and vancomycin, are particularly useful for separating underivatized amino acids and small peptides. chromatographytoday.comnih.gov They offer broad selectivity for a range of chiral compounds. chromatographytoday.com

Cinchona Alkaloid-Based Zwitterionic CSPs: These columns, such as CHIRALPAK® ZWIX(+), are effective for the direct stereoselective resolution of a wide variety of amino acids and small peptides. chiraltech.com They often allow for the reversal of elution order between enantiomers by using a pseudo-enantiomeric CSP (e.g., ZWIX(-)). chiraltech.com

Crown Ether CSPs: These are suitable for separating free amino acid enantiomers and rely on multiple hydrogen bonding interactions. chromatographytoday.com

Ligand Exchange CSPs: These phases utilize a bonded D- or L-amino acid and are useful for trace analysis due to the ability to reverse elution order by switching columns. chromatographytoday.com

Peptide-Based CSPs: Chiral stationary phases have been developed based on silica (B1680970) modified with peptides containing residues like phenylalanine and proline. nih.gov

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. researchgate.netyoutube.com The chiral selector forms transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and thus their separation. nih.govresearchgate.net

Cyclodextrins: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of amino acids and peptides. mdpi.comnih.govresearchgate.net Charged cyclodextrins have been successfully used for the direct chiral separation of chiral peptide nucleic acid (PNA) monomers. nih.gov

Antibiotics: Macrocyclic antibiotics can also serve as effective chiral selectors in CE. researchgate.net

Chiral Surfactants: Micelles formed from chiral surfactants can be used as a pseudostationary phase for enantiomeric separations. researchgate.net

The choice of separation technique and chiral selector depends on the specific properties of the peptide and the analytical goal. mdpi.com The development of new chiral stationary phases and selectors continues to advance the field of peptide stereoisomer analysis. mdpi.comresearchgate.net

Table 3: Common Chiral Selectors and Stationary Phases for Peptide Enantioseparation

Technique Chiral Selector / Stationary Phase Principle of Separation Typical Analytes Reference(s)
HPLC Macrocyclic Glycopeptides (e.g., Teicoplanin) Differential interactions (hydrogen bonding, steric hindrance) with the chiral cavities of the glycopeptide. Underivatized amino acids, small peptides. chromatographytoday.comnih.gov
HPLC Cinchona Alkaloid-Based Zwitterionic CSPs Ion-exchange and enantioselective interactions. Amino acids, small peptides. chiraltech.com
HPLC Crown Ethers Formation of inclusion complexes with the primary amine of the amino acid. Free amino acids. chromatographytoday.com
HPLC Ligand Exchange Formation of diastereomeric metal complexes. Free amino acids. chromatographytoday.com
CE Cyclodextrins Formation of transient diastereomeric inclusion complexes. Amino acids, peptides. mdpi.comnih.govresearchgate.net
CE Antibiotics Formation of transient diastereomeric complexes. Peptides. researchgate.net

Investigations into Molecular Mechanisms of Biological Activity

Mechanisms of Receptor Binding and Modulation

The specific binding affinity and receptor subtype specificity of the linear tetrapeptide L-Tyrosine, L-tryptophylglycylglycyl- (Tyr-Trp-Gly-Gly) are not extensively detailed in available research. However, for opioid peptides, the N-terminal tyrosine residue is broadly recognized as critical for affinity and activity at opioid receptors. researchgate.netmdpi.com Structure-activity relationship (SAR) studies on various opioid peptides consistently demonstrate that the phenolic hydroxyl group of the N-terminal tyrosine forms crucial interactions within the receptor binding pocket. youtube.comoup.com Modifications to this residue typically lead to significant changes in binding affinity and pharmacological profile. researchgate.netyoutube.com

G protein-coupled receptors (GPCRs), including opioid receptors, can be influenced by allosteric modulators that bind to a site distinct from the primary (orthosteric) binding site. nih.govyoutube.com This binding can alter the receptor's conformation, thereby modulating the affinity and/or efficacy of the endogenous ligand. nih.govmdpi.com Allosteric modulators can offer advantages such as a "ceiling effect," potentially improving safety, and may provide greater receptor subtype selectivity. nih.govyoutube.com

Upon binding, an agonist induces significant conformational changes in the receptor, leading to its activation. For example, binding of the peptide DIPP-NH2 to the δ-opioid receptor causes an outward movement of transmembrane helices II and VI and extracellular loop 2, expanding the binding site. nih.gov Such conformational shifts are essential for the receptor to couple with intracellular G proteins and initiate signaling cascades. oup.comyoutube.com Different ligands can stabilize distinct receptor conformations, which may lead to varied signaling outcomes, a concept known as biased agonism. youtube.comelifesciences.org While these are general mechanisms for peptide-GPCR interactions, specific studies detailing the allosteric potential or the precise conformational changes induced by L-Tyrosine, L-tryptophylglycylglycyl- are not prominently featured in the scientific literature.

Insights into the potential receptor interactions of L-Tyrosine, L-tryptophylglycylglycyl- can be drawn from studies of structurally similar tetrapeptides. A key example is Tyr-Pro-Trp-Gly-NH2, also known as Tyr-W-MIF-1. This endogenous brain peptide has been shown to bind to both µ1 and µ2 opiate receptor subtypes. nih.gov In competitive binding assays using bovine thalamus membranes, Tyr-Pro-Trp-Gly-NH2 demonstrated an affinity positioned between that of morphiceptin (B1676752) and hemorphin. nih.gov Although it binds to both µ-receptor subtypes, it did not show significant selectivity between them. nih.gov

Studies on rat locus coeruleus neurons, a brain region involved in stress and panic responses, showed that Tyr-Pro-Trp-Gly-NH2, along with other opioid tetrapeptides like endomorphin-1 and hemorphin-4, inhibited neuronal activity. mdpi.com The shared Tyr-Pro-Trp fragment in many of these peptides is considered important for modulating biological processes through opioid receptor activation. mdpi.com The structural similarity between these peptides suggests that the Tyr and Trp residues are key pharmacophoric elements for receptor recognition and activation.

PeptideSequenceKey Findings
L-Tyrosine, L-tryptophylglycylglycyl-Tyr-Trp-Gly-GlyTarget compound of this article.
Tyr-W-MIF-1Tyr-Pro-Trp-Gly-NH2Binds to both µ1 and µ2 opioid receptor subtypes. nih.gov
Endomorphin-1Tyr-Pro-Trp-Phe-NH2Inhibits neurons in the rat locus coeruleus. mdpi.com
Hemorphin-4Tyr-Pro-Trp-ThrStructurally similar to endomorphins and inhibits locus coeruleus neurons. mdpi.com

Enzyme Modulation and Inhibition

Peptides are natural substrates for proteases and peptidases, and their interactions are fundamental to many biological processes. ku.edu This relationship also makes peptides a foundational template for designing enzyme inhibitors, which are valuable as therapeutic agents for diseases characterized by uncontrolled proteolysis, such as cancer, viral infections, and inflammatory disorders. ku.edumdpi.comnih.gov The development of peptide-based protease inhibitors often involves modifying a known substrate sequence to create a molecule that binds tightly to the enzyme's active site but is not cleaved, or is cleaved very slowly. researchgate.net

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a key role in epigenetic regulation and gene transcription. mdpi.comnih.gov Inhibition of HDACs has emerged as a promising strategy in cancer therapy. acs.orgresearchgate.net A well-established class of HDAC inhibitors is based on cyclic tetrapeptide structures, such as the natural products Trapoxin and Romidepsin. nih.govpnas.orgpnas.org

The generally accepted pharmacophore model for these inhibitors consists of three key components:

A surface recognition domain (the cyclic peptide backbone) that interacts with residues at the rim of the HDAC active site pocket. nih.gov

A linker that connects the recognition domain to the active component. nih.gov

A metal-binding unit (e.g., a hydroxamic acid or a thiol group) that chelates the essential zinc ion in the catalytic center of the enzyme, thereby blocking its activity. mdpi.comnih.govpnas.org

For example, Romidepsin is a prodrug that, once in the cell, has a disulfide bond reduced to release a thiol group that coordinates the zinc ion. mdpi.com Synthetic cyclic tetrapeptides have been developed to mimic these natural products, incorporating various zinc-binding groups to create potent HDAC inhibitors. nih.govnih.gov The structure of the cyclic peptide framework can also influence selectivity for different HDAC isoforms. pnas.org While this mechanism is well-documented for cyclic tetrapeptides, the linear peptide L-Tyrosine, L-tryptophylglycylglycyl- would require significant structural modification, namely cyclization and the addition of a zinc-binding functional group, to be considered a potential HDAC inhibitor based on this known mechanism.

HDAC Inhibitor ComponentFunctionExample from Cyclic Tetrapeptides
Surface Recognition DomainBinds to the rim of the HDAC active site, providing specificity. nih.govThe macrocyclic peptide structure (e.g., in Trapoxin or Romidepsin). mdpi.compnas.org
LinkerConnects the recognition domain to the metal-binding group. nih.govAlkyl chain of the non-proteinogenic amino acid.
Metal-Binding UnitCoordinates the Zn2+ ion in the enzyme's catalytic site, inhibiting its function. mdpi.compnas.orgHydroxamic acid, thiol group (from Romidepsin), or ketone groups. mdpi.comnih.gov

Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

The antioxidant properties of peptides are largely dictated by their amino acid composition, sequence, and structure. Peptides containing aromatic amino acid residues, such as tyrosine and tryptophan, are of particular interest due to the ability of their phenolic and indole (B1671886) groups, respectively, to donate electrons or hydrogen atoms to neutralize free radicals. The tetrapeptide L-Tyrosine, L-tryptophylglycylglycyl- incorporates both of these critical residues, suggesting a potent capacity for mitigating oxidative stress.

The radical scavenging activity of peptides is a key indicator of their antioxidant potential. Studies on dipeptides have provided insight into the efficacy of specific amino acid residues. For instance, Tyr-Gly and Trp-Gly have been shown to effectively quench radicals in 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and Oxygen Radical Absorbance Capacity (ORAC) assays. nih.gov Both dipeptides exhibited Trolox equivalent (TE) values greater than 1.0 µmol TE/µmol, indicating significant scavenging ability. nih.gov The protective effects of these dipeptides against 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced erythrocyte hemolysis followed the order of Trp-Gly > Tyr-Gly, which was consistent with their peroxyl radical scavenging activities. nih.gov

Kinetic analyses have further elucidated the reactivity of these residues. Research evaluating the scavenging activity of free and peptide-included tryptophan and tyrosine residues towards AAPH-derived free radicals showed that the inclusion of these amino acids in peptides influences their reactivity. researchgate.net Free tryptophan demonstrated an ORAC value corresponding to alkoxyl radicals (ORAC-Fl) of 5.0, which was 1.4 to 2.2 times lower than that of various tryptophan-containing peptides like Trp-Ala and Gly-Trp. researchgate.net This suggests that the peptide bond can enhance the radical scavenging capacity of the active residue. Conversely, both free and peptide-bound tyrosine residues showed significantly lower ORAC values than tryptophan. researchgate.net

Table 1: Radical Scavenging Activity of Tyrosine- and Tryptophan-Containing Dipeptides

This table presents data on the antioxidant activity of dipeptides containing Tyrosine (Tyr) and Tryptophan (Trp), which are constituent amino acids of L-Tyrosine, L-tryptophylglycylglycyl-.

DipeptideAssayResultReference
Tyr-Gly ABTS Radical Scavenging>1.0 µmol TE/µmol nih.gov
ORAC (Peroxyl Radical)>1.0 µmol TE/µmol nih.gov
Erythrocyte Protection (AAPH)Significant protective effect nih.gov
Trp-Gly ABTS Radical Scavenging>1.0 µmol TE/µmol nih.gov
ORAC (Peroxyl Radical)>1.0 µmol TE/µmol nih.gov
Erythrocyte Protection (AAPH)Higher protective effect than Tyr-Gly nih.gov

The primary mechanisms by which antioxidant peptides neutralize free radicals are through electron transfer (ET) and hydrogen atom abstraction (HAT). The presence of both tyrosine and tryptophan in a peptide sequence, such as in L-Tyrosine, L-tryptophylglycylglycyl-, allows for complex and potentially synergistic antioxidant actions, including intra-molecular electron transfer.

Studies on model peptides containing both tryptophan and tyrosine have demonstrated the occurrence of efficient electron transfer from tyrosine to a tryptophanyl radical (Trp•). pnas.org This process effectively repairs the initial radical damage at the tryptophan site by transferring the radical to the tyrosine residue. This intra-molecular quenching mechanism has been observed in various peptide systems, including those where the residues are separated by proline spacers. researcher.liferesearchgate.netaip.org The efficiency of this transfer can be influenced by the peptide's conformation and the surrounding pH. researchgate.netaip.org In some proteins, this electron transfer between tyrosine and tryptophan is a crucial step in biological reactions. pnas.org

The HAT pathway is predominantly associated with the phenolic hydroxyl group of tyrosine, which can readily donate a hydrogen atom to an electron-deficient radical. researchgate.netnih.gov Tryptophan's indole ring can also act as a hydrogen donor. nih.gov The specific mechanism—whether ET or HAT—can depend on the properties of the radical being scavenged and the solvent environment. Peptides containing tyrosine are suggested to function primarily via HAT, while those with tryptophan may act through single electron transfer (SET), a component of the ET mechanism. researchgate.net

The antioxidant efficacy of L-Tyrosine, L-tryptophylglycylglycyl- is fundamentally derived from the individual and combined properties of its N-terminal tyrosine and adjacent tryptophan residue.

Tyrosine (Tyr): The phenolic group of tyrosine is an excellent hydrogen donor, allowing it to effectively scavenge hydroxyl and peroxyl radicals. researchgate.netnih.gov Upon donating a hydrogen atom, it forms a relatively stable phenoxyl radical, which can participate in termination reactions with other radicals. The position of the tyrosine residue within the peptide sequence can influence its activity; N-terminal tyrosine residues have been noted for high antioxidant activity. nih.gov

Tryptophan (Trp): The indole ring of tryptophan is highly susceptible to oxidation and can act as a potent scavenger of various reactive oxygen species (ROS). nih.gov It can donate an electron from the indole ring to reduce radicals. researchgate.net The resulting tryptophan radical can be stabilized through resonance. Studies have shown that tryptophan residues contribute significantly to the antioxidant activities of peptides, often exhibiting higher radical scavenging capacity than tyrosine in certain assays. nih.govresearchgate.net

Cellular Transport and Permeability Mechanisms

For an antioxidant peptide to be effective in vivo, it must be absorbed across biological barriers, such as the intestinal epithelium, to reach target tissues. The transport of small peptides is a complex process mediated by specific transport systems and influenced by the peptide's physicochemical properties.

The primary mechanism for the absorption of di- and tripeptides in the intestine is the proton-coupled peptide transporter 1 (PEPT1). nih.gov This transporter is highly expressed in the brush border membrane of intestinal epithelial cells. While PEPT1 is the main transporter for di- and tripeptides, its affinity for tetrapeptides like L-Tyrosine, L-tryptophylglycylglycyl- is generally considered to be significantly lower or negligible. However, some studies suggest that certain tetrapeptides can be transported, albeit less efficiently.

Other transport systems may also be involved. The individual amino acids, tyrosine and tryptophan, are known to be transported by several amino acid transporters, including the L-type amino acid transporter 1 (LAT1) and organic anion transporting polypeptides (OATPs). researchgate.netnih.gov It is plausible that after extracellular hydrolysis of the tetrapeptide, the resulting smaller peptides or individual amino acids could be taken up by their respective transporters.

The Caco-2 cell monolayer is a widely used in vitro model for studying the intestinal permeability of drugs and peptides. nih.govnih.govfoodandnutritionresearch.net Studies using this model have shown that the permeability of peptides is influenced by factors such as size, charge, lipophilicity, and hydrogen bonding potential. nih.gov While lipophilicity might be expected to correlate with passive diffusion, research has shown that for many peptides, the energy required to break hydrogen bonds with water to enter the cell membrane is a major barrier to passive absorption. nih.gov

Modulation of Metabolic Pathways and Cellular Homeostasis

The biological activity of a peptide is intrinsically linked to its constituent amino acids and their sequence. L-Tyrosine, L-tryptophylglycylglycyl- is a tetrapeptide composed of tryptophan, two glycine (B1666218) residues, and tyrosine. The presence of the aromatic amino acids tryptophan and tyrosine is particularly significant, as these residues are precursors to a variety of bioactive molecules and can participate directly in redox processes.

Cellular life depends on a tightly regulated balance between oxidizing and reducing species, known as redox homeostasis. Glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine), a tripeptide, is the most abundant low-molecular-weight antioxidant synthesized in cells and is central to maintaining this balance. nih.govnih.gov It directly quenches reactive oxygen species (ROS) and is a cofactor for various antioxidant enzymes, such as glutathione peroxidase. nih.gov The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of cellular oxidative stress.

Peptides containing electron-rich amino acids like tryptophan and tyrosine, such as L-Tyrosine, L-tryptophylglycylglycyl- and the related peptide Gly-Thr-Tyr-Trp, can influence redox balance. The phenolic group of tyrosine and the indole group of tryptophan are capable of donating electrons, which allows them to act as direct radical scavengers. This antioxidant activity can help alleviate oxidative stress, thereby sparing the cellular pool of GSH.

Peptides like L-Tyrosine, L-tryptophylglycylglycyl- can serve as a source of their constituent amino acids through enzymatic hydrolysis in the body. The release of L-tyrosine and L-tryptophan can directly impact metabolic pathways that rely on these amino acids as precursors.

L-tyrosine is a nonessential amino acid synthesized from phenylalanine and is critical for the production of several key signaling molecules. drugbank.comcreative-peptides.com In dopaminergic cells, tyrosine is the precursor for the synthesis of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgcreative-proteomics.comnih.gov It is also essential for the production of thyroid hormones (thyroxine) and melanin, the pigment in skin and hair. drugbank.comrochester.edu Studies on dipeptides like glycyl-L-tyrosine have shown they can effectively deliver tyrosine, maintaining its availability for these metabolic processes. nih.gov

Peptide-Membrane Interactions and Disruption Mechanisms (generalized for linear antimicrobial peptides)

Many linear peptides, particularly those with antimicrobial properties, exert their biological effects by directly interacting with and disrupting cell membranes. nih.govmonash.edu These antimicrobial peptides (AMPs) are often cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions. nih.govknewz.com This dual nature is critical for their mechanism of action, which typically begins with binding to the negatively charged surface of microbial membranes. frontiersin.org While L-Tyrosine, L-tryptophylglycylglycyl- is not canonically classified as an AMP, its linear structure and the presence of hydrophobic residues (tryptophan, tyrosine) mean its potential interactions can be understood through the well-established models for linear AMPs.

Once bound to a target membrane, linear AMPs can disrupt its integrity through several proposed mechanisms, leading to permeabilization and eventual cell lysis. nih.govresearchgate.net These models are not mutually exclusive, and the specific mechanism can depend on the peptide's structure, its concentration, and the lipid composition of the membrane.

Initial interactions often involve the peptide lying parallel to the membrane surface, inserting its hydrophobic residues into the lipid core while its charged groups interact with the lipid headgroups. pnas.org This can cause membrane thinning and expansion of the outer leaflet. nih.govresearchgate.net At a critical threshold concentration, more drastic disruption occurs. pnas.org

Interactive Data Table: Models of Peptide-Induced Membrane Disruption

ModelMechanism of ActionConsequence
Toroidal Pore Peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a water-filled pore lined by both peptides and lipid headgroups.Formation of a stable pore, allowing leakage of ions and small molecules.
Barrel-Stave Peptides aggregate and insert perpendicularly into the membrane, forming a barrel-like structure with a central aqueous channel. The hydrophobic peptide surfaces face the lipids, while the hydrophilic surfaces line the pore.Creates a well-defined channel through the membrane, leading to loss of cytoplasmic contents.
Carpet Model Peptides accumulate on the membrane surface, forming a "carpet" that disrupts the bilayer structure in a detergent-like manner once a threshold concentration is reached.Leads to the formation of micelles and the complete disintegration of the membrane. pnas.org

Cationicity: A net positive charge is crucial for the initial electrostatic attraction to the negatively charged components often found in bacterial membranes (e.g., phosphatidylglycerol, cardiolipin), providing selectivity over the more neutral membranes of mammalian cells. frontiersin.orgpnas.org

Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues, often realized when the peptide adopts a helical structure upon membrane binding, is essential. nih.gov This allows the peptide to partition into the interface between the aqueous environment and the lipid core of the membrane.

Amino Acid Composition: The presence of bulky, hydrophobic residues like tryptophan is particularly significant. Tryptophan often inserts at the lipid-water interface of the membrane, acting as an anchor and promoting membrane disruption. mdpi.com Studies have shown that placing tryptophan near the N-terminus of AMPs can increase their antibacterial activity. mdpi.com

Interactive Data Table: Influence of Structural Features on Membrane Interaction

Structural FeatureRole in Membrane InteractionImpact on Specificity
Net Positive Charge Mediates initial electrostatic binding to negatively charged membranes.Confers selectivity for microbial membranes over zwitterionic mammalian membranes.
Hydrophobicity Drives the insertion of the peptide into the nonpolar lipid core of the bilayer.A balanced hydrophobicity is needed; too high can lead to non-specific toxicity.
Amphipathic Structure Stabilizes the peptide's position at the membrane interface and facilitates pore formation or disruption.Enhances lytic activity and is a hallmark of many potent AMPs.
Tryptophan Residues Act as membrane anchors, partitioning at the interfacial region and inducing membrane curvature stress.Can increase peptide potency and influence the depth of membrane penetration.

Structure Activity Relationship Sar Studies of L Tyrosine, L Tryptophylglycylglycyl and Its Analogues

Influence of Amino Acid Sequence and Composition on Biological Functions

The biological activity of peptides is intrinsically linked to their amino acid sequence and composition. In the context of analogues of L-Tyrosine, L-tryptophylglycylglycyl-, the presence and arrangement of aromatic residues like tyrosine and tryptophan are paramount for receptor interaction and subsequent biological response.

The activity of bioactive peptides is fundamentally dictated by their amino acid composition and sequence. researchgate.net For instance, in opioid peptides like dermorphin (B549996) and deltorphin (B1670231), the N-terminal tyrosine residue is crucial for their analgesic activity. nih.govnih.gov Studies on dermorphin analogues have shown that substitutions at the first position can significantly impact pharmacological effects. nih.gov Similarly, the presence of specific amino acid sequences, such as G-X-Y or Y-X-G (where G is glycine (B1666218), and X and Y are other residues), has been identified as a motif in enzyme active sites, highlighting the importance of sequence in functional regions. nih.gov

The biological functions of peptides derived from food proteins are also heavily influenced by their amino acid sequence. researchgate.net For example, the ACE-inhibitory activity of peptides is often attributed to the presence of specific C-terminal tripeptide sequences. Furthermore, the health benefits of protein hydrolysates are linked to numerous peptide sequences with varied biological activities, including antimicrobial, antioxidant, and immunomodulatory effects. researchgate.net

In the realm of synthetic peptide analogues, the sequence determines the interaction with target receptors. For example, in analogues of minigastrin, a peptide targeting the cholecystokinin-2 receptor (CCK2R), site-specific amino acid exchanges in the C-terminal receptor-specific binding sequence have led to new analogues with high stability and improved tumor targeting. mdpi.com Specifically, the replacement of phenylalanine with 1-naphthylalanine and methionine with N-methylated norleucine in the DOTA-MGS5 analogue resulted in a significant improvement in its properties. mdpi.com

The following table summarizes the impact of amino acid substitutions on the activity of various peptides, illustrating the critical role of sequence and composition.

Original Peptide/Sequence Modification Effect on Biological Function Reference
DermorphinSubstitution at position 1Altered pharmacological effects nih.gov
Minigastrin AnalogueReplacement of Phe with 1Nal and Met with (N-Me)NleIncreased stability and tumor targeting mdpi.com
Enzyme Active SitesPresence of G-X-Y or Y-X-G motifsDefines functional regions nih.gov
Food-derived PeptidesSpecific C-terminal tripeptidesACE-inhibitory activity researchgate.net

Positional Effects of Tyrosine and Tryptophan Residues on Activity

The positions of tyrosine and tryptophan residues within a peptide sequence are critical determinants of its biological activity. These aromatic amino acids often serve as key interaction points with biological targets, and their spatial arrangement can significantly influence binding affinity and functional response.

In many bioactive peptides, tyrosine and tryptophan act as anchors, facilitating interaction with membranes or receptors. researchgate.net Their statistical abundance at the ends of transmembrane helices in natural proteins underscores their importance in anchoring to the membrane interface. researchgate.net Studies on the GWALP23 peptide have shown that replacing tryptophan with tyrosine can have minimal effects on transmembrane orientation, suggesting that tyrosine can effectively substitute for tryptophan as a flanking residue. researchgate.net However, the number and position of these aromatic residues can dramatically affect the properties of signaling helices. researchgate.net

The relative positioning of tyrosine and tryptophan can also lead to specific intramolecular interactions, such as the formation of YW dyads. These dyads can influence the peptide's structure and function, including structural stabilization and radical scavenging. acs.org The fluorescence properties of peptides containing both tyrosine and tryptophan are also affected by their proximity, with tyrosine fluorescence often being quenched due to Förster resonance energy transfer to tryptophan. acs.org

In the context of opioid peptides, the N-terminal tyrosine is a well-established pharmacophore essential for activity. The distance and orientation of this tyrosine relative to other aromatic residues in the sequence, such as a phenylalanine or another tyrosine, are crucial for receptor selectivity and affinity. For example, in deltorphin and dermorphin analogues, the specific arrangement of aromatic residues contributes to their high selectivity for delta and mu-opioid receptors, respectively.

The table below illustrates the positional importance of tyrosine and tryptophan in different peptide systems.

Peptide System Positional Feature Impact on Activity/Property Reference
GWALP23Trp replaced by Tyr at flanking positionMinimal change in helix orientation researchgate.net
YW Dyad PeptidesClose proximity of Tyr and TrpStructural stabilization, radical scavenging, fluorescence quenching acs.org
Opioid PeptidesN-terminal TyrosineEssential for opioid receptor activity nih.govnih.gov
Transmembrane HelicesAromatic residues at endsAnchoring to membrane interface researchgate.net

Impact of N-Terminal and C-Terminal Modifications on Peptide Activity

Modifications at the N-terminus and C-terminus of a peptide can profoundly influence its biological activity, stability, and pharmacokinetic properties. These modifications can range from simple chemical alterations like acetylation and amidation to the conjugation of larger moieties.

N-terminal modifications can significantly affect a peptide's interaction with its target and its susceptibility to degradation. For example, acetylation of the N-terminal amino group can sometimes compensate for the deletion of an N-terminal amino acid, although this is not always the case. researchgate.net In some instances, the presence of a specific amino acid at the N-terminus has a more substantial effect on activity than N-terminal acetylation. researchgate.net N-terminal modifications can also influence the glycosylation of peptides. researchgate.net Furthermore, lipidation, such as myristoylation of an N-terminal glycine, is a crucial modification for the function of many proteins. nih.gov

C-terminal modifications are also a common strategy to enhance peptide properties. Amidation of the C-terminal carboxyl group is a frequent modification that can increase stability by protecting the peptide from carboxypeptidases. researchgate.net Site-specific exchanges of amino acids in the C-terminal receptor-specific binding sequence of minigastrin analogues have led to new compounds with high stability against metabolic degradation in vivo. mdpi.com For example, replacing phenylalanine with 1-naphtylalanine and methionine with N-methylated norleucine in a minigastrin analogue significantly improved its tumor-targeting properties. mdpi.com

The introduction of protecting groups at both the C- and N-termini can enhance the stability of peptides against proteolytic enzymes. nih.gov For instance, N-terminal protection of the antimicrobial peptide calcitermin (B1577619) was shown to increase its half-life significantly. nih.gov

The table below provides examples of N- and C-terminal modifications and their effects on peptide activity.

Peptide Modification Effect Reference
TPPP-related peptidesN-terminal acetylationCan compensate for N-terminal amino acid deletion researchgate.net
Minigastrin analoguesC-terminal amino acid substitutionIncreased stability and tumor targeting mdpi.com
CalciterminN-terminal protectionIncreased plasma half-life nih.gov
Various proteinsN-terminal myristoylationCrucial for protein function nih.gov
Various peptidesC-terminal amidationIncreased stability researchgate.net

Role of Glycine Residues in Conformational Flexibility and Functional Activity

Glycine, the simplest amino acid with a hydrogen atom as its side chain, imparts unique conformational flexibility to peptide backbones. This flexibility can be crucial for the biological function of peptides, allowing them to adopt specific conformations required for receptor binding or enzymatic activity.

Glycine residues are often found in flexible regions of proteins and peptides, enabling conformational changes necessary for function. nih.gov Studies on enzyme active sites have revealed that they are rich in oligopeptides containing glycine, such as G-X-Y or Y-X-G, suggesting that glycine provides the flexibility needed for the active site to change conformation. nih.gov

In transmembrane helices, glycine's role is complex. While often considered a "helix-breaker" in globular proteins, glycine can be accommodated within α-helices in membrane environments. doi.org However, the presence of glycine can also introduce packing defects and increase local hydration, which can facilitate helix bending and alter the collective dynamics of the helix. nih.gov This dual role of "helix-formation" and "helix-destabilization" highlights that the effect of glycine on peptide conformation is highly dependent on the local sequence and the surrounding environment. doi.org

The conformational flexibility endowed by glycine is also important in the context of peptide-receptor interactions. For example, in linear opioid peptides, the glycine residues in the sequence Tyr-D-Ala-Gly-Phe-Met/Leu allow for a folded conformation that is thought to be important for binding to the opioid receptor. The replacement of the Gly-Gly dipeptide in Leu-enkephalin with a conformationally constrained sugar amino acid demonstrated the importance of the flexibility provided by this dipeptide for biological activity. tum.de

The table below summarizes the key roles of glycine residues in peptide structure and function.

Context Role of Glycine Effect Reference
Enzyme Active SitesProvides flexibilityEnables conformational changes for catalysis nih.gov
Transmembrane HelicesIntroduces packing defects and local hydrationFacilitates helix bending and alters dynamics nih.gov
Transmembrane HelicesCan be accommodated in α-helicesDual role as helix-former and destabilizer doi.org
Leu-enkephalinPart of Gly-Gly dipeptideAllows for a folded conformation important for receptor binding tum.de
General PeptidesIncreases backbone flexibilityAllows adoption of diverse conformations ustc.edu.cn

Comparative Analysis of Linear vs. Cyclic Analogues on Biological Activity

The cyclization of a linear peptide is a common strategy to improve its biological properties, including receptor affinity, selectivity, stability, and bioavailability. Comparing linear peptides with their cyclic counterparts provides valuable insights into the structural requirements for biological activity.

Cyclic peptides are generally more resistant to enzymatic degradation by proteases compared to their linear counterparts, which are often rapidly degraded. researchgate.net This increased stability makes cyclic peptides more promising candidates for therapeutic applications. researchgate.net Furthermore, cyclization constrains the conformational freedom of the peptide, which can lead to a more defined three-dimensional structure. This pre-organization can result in higher affinity and selectivity for the target receptor, as less of an entropic penalty is paid upon binding.

However, the enhanced rigidity of cyclic peptides is not always advantageous. In some cases, the flexibility of a linear peptide is necessary for it to adopt the optimal conformation for receptor binding. For instance, while some cyclic variants of a particular peptide showed similar bioactivity to the linear parent, other modifications resulted in inactive compounds, highlighting the challenge of improving peptide properties without compromising their biological function. researchgate.net

Studies comparing linear and cyclic opioid peptides have shown that both can adopt similar folded conformations in solution. nih.gov For example, the linear hexapeptide DTLET and the cyclic pentapeptide DPLPE, both selective for the delta-opioid receptor, exhibit analogous backbone folding tendencies. nih.gov This suggests that the enhanced selectivity of the cyclic analogue may be due to a higher energy barrier for binding to other receptor subtypes, rather than a fundamentally different binding conformation. nih.gov

Theoretical studies on glycine-derived structures have indicated that for larger peptides, a cyclic structure can be energetically more favorable than a linear one. ptfarm.pl

The following table compares the general properties of linear and cyclic peptide analogues.

Property Linear Peptides Cyclic Peptides Reference
Conformational Flexibility HighLow (Constrained) researchgate.netnih.gov
Proteolytic Stability Generally LowGenerally High researchgate.net
Receptor Selectivity Can be lowerCan be higher nih.gov
Bioavailability Often poorCan be improved ptfarm.pl
Energetic Favorability Preferred for smaller peptidesCan be more favorable for larger peptides ptfarm.pl

Rational Design Strategies for Peptide Potency and Selectivity

Rational design strategies are employed to develop peptide analogues with improved potency, selectivity, and pharmacokinetic profiles. These approaches leverage our understanding of structure-activity relationships to make targeted modifications to the peptide sequence and structure.

A key strategy involves identifying the structural features that govern functional selectivity and activity and then rationally tuning them. acs.org This can be achieved through computational methods, such as molecular dynamics simulations, to predict the effects of amino acid substitutions on peptide-receptor interactions. acs.org For example, by identifying residues that contribute strongly to binding, new peptide sequences can be designed with optimized affinity for their target receptors. acs.org

Another approach is to introduce non-natural or D-amino acids into the peptide sequence. D-amino acids can increase the peptide's resistance to proteolytic degradation, thereby enhancing its stability and duration of action. nih.gov The computational design of D-peptide agonists has been successfully used to create potent and selective ligands for receptors like the glucagon-like peptide-2 receptor. nih.gov

Modifications to enhance pharmacokinetic properties are also a crucial aspect of rational design. Derivatization with fatty acids, for instance, can promote binding to serum albumin, thereby extending the peptide's half-life and making it suitable for less frequent administration. acs.org

The design of multifunctional peptides, which can interact with more than one receptor, is another advanced strategy. For example, peptides that are agonists at one receptor and antagonists at another can offer unique therapeutic benefits. The introduction of delta-opioid receptor antagonism into a kappa-opioid receptor antagonist scaffold was achieved through tryptophan substitution, demonstrating the potential to fine-tune the pharmacological profile of a peptide. nih.gov

The table below summarizes various rational design strategies and their intended outcomes.

Design Strategy Intended Outcome Example Application Reference
Computational Modeling Predict and optimize peptide-receptor interactionsDesign of dual agonists for glucagon (B607659) and GLP-1 receptors acs.org
Incorporation of D-amino acids Increase proteolytic stability and potencyDesign of D-peptide agonists for the GLP-2 receptor nih.gov
Fatty Acid Derivatization Prolonged duration of actionDevelopment of long-acting GLP-1 analogues acs.org
Amino Acid Substitution Alter receptor selectivity and functionIntroduction of DOR antagonism in a KOR antagonist nih.gov
Mimicking Natural Ligands Create ligands with specific biorecognitionDesign of peptide ligands for AAV purification nih.gov

Computational and in Silico Approaches for Peptide Analysis and Design

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-evolution of a peptide's structure. By solving Newton's equations of motion for the atoms in the system, MD simulations generate trajectories that reveal the dynamic nature of the peptide.

The biological function of a peptide is intrinsically linked to its three-dimensional structure. L-Tyrosine, L-tryptophylglycylglycyl- possesses significant conformational flexibility due to the rotatable bonds in its backbone and amino acid side chains. MD simulations are employed to explore the vast conformational space available to the peptide, identifying the most stable and frequently occurring structures.

| Hydrogen Bonds | Intramolecular non-covalent interactions. | Stabilize specific conformations, such as beta-turns. |

This table is generated based on general principles of peptide molecular dynamics simulations.

The surrounding solvent, typically water in biological systems, plays a crucial role in determining peptide structure and function. MD simulations explicitly model the interactions between the peptide and solvent molecules, providing a detailed picture of hydration. The polar groups of L-Tyrosine, L-tryptophylglycylglycyl-, such as the N- and C-termini and the hydroxyl group of tyrosine, will form hydrogen bonds with water molecules. The non-polar aromatic rings of tyrosine and tryptophan will influence the local water structure through hydrophobic interactions.

Solvation enhances the electrophilicity of neutral molecules but can attenuate it in charged species. nih.gov The solvation energies of ions are significant, and for a peptide to interact with another molecule, it must shed some of its stabilizing solvent shell. libretexts.org Studies on L-tyrosine have shown that while its HOMO/LUMO energies are not significantly dependent on the solvent, other properties like total energy and ionization potential are affected by solvation. bohrium.comnih.gov The presence of water can also mediate long-range interactions within the peptide itself, influencing its conformational preferences.

Understanding how peptides interact with cell membranes is fundamental to elucidating their mechanisms of action. MD simulations can model the interaction of L-Tyrosine, L-tryptophylglycylglycyl- with a lipid bilayer, providing insights into its binding, insertion, and potential to form pores. The aromatic residues, tyrosine and tryptophan, are known to play a key role in peptide-membrane interactions, often anchoring the peptide at the membrane-water interface. nih.gov

Simulations can track the position and orientation of the peptide relative to the membrane, revealing the key residues involved in the interaction. For example, the tryptophan residue may insert its indole (B1671886) ring into the hydrophobic core of the membrane, while the more polar tyrosine residue may reside closer to the lipid headgroups. The glycine (B1666218) residues provide flexibility, allowing the peptide to adopt a conformation that is favorable for membrane interaction. These simulations can also reveal the peptide's effect on the membrane itself, such as changes in lipid ordering and membrane thickness. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods are computationally intensive but offer unparalleled detail about chemical bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For L-Tyrosine, L-tryptophylglycylglycyl-, DFT can be used to determine a variety of properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. DFT studies on L-tyrosine and L-tryptophan have shown that the M05-2X functional can accurately predict their ionization energies. nih.gov The molecular electrostatic potential map highlights the electron-rich and electron-poor regions of the peptide, predicting sites for nucleophilic and electrophilic attack. For instance, the oxygen and nitrogen atoms are typically electron-rich, while the hydrogen atoms attached to them are electron-poor.

Table 2: Predicted Electronic Properties of L-Tyrosine, L-tryptophylglycylglycyl- from DFT

Property Description Predicted Significance for L-Tyrosine, L-tryptophylglycylglycyl-
HOMO Energy Energy of the highest occupied molecular orbital. Related to the ability to donate an electron; likely localized on the electron-rich aromatic rings of tyrosine and tryptophan.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Related to the ability to accept an electron; likely distributed across the peptide backbone.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. An indicator of chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP) The potential energy of a positive test charge at various points around the molecule. Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites of interaction.

This table is generated based on general principles of DFT calculations on peptides and their constituent amino acids.

Ab initio methods are a class of quantum chemical calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method used to incorporate electron correlation effects, leading to more accurate energy calculations and geometry optimizations than less sophisticated methods.

For L-Tyrosine, L-tryptophylglycylglycyl-, MP2 calculations can be used to obtain highly accurate relative energies of different conformers, helping to identify the most stable structures. rsc.org This is particularly important for systems with subtle energetic differences between conformations. While computationally expensive, MP2 provides a benchmark for assessing the accuracy of more approximate methods like DFT. rsc.orgrsc.org Studies on L-tyrosine have utilized MP2 to improve upon Hartree-Fock calculations and investigate solvent effects. bohrium.comnih.govnih.govresearchgate.net The combination of MP2 with a sufficiently large basis set is crucial for obtaining a balanced description of conformers, especially those with and without hydrogen bonds. rsc.org

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)

Predicting the spectroscopic properties of a peptide is crucial for its characterization.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. nih.gov Predicting NMR spectra involves complex computational methods that consider the peptide's conformational flexibility. For oligopeptides, a transition from a folded to a nonhelical form can be observed and analyzed using NMR. nih.gov Computational approaches, often combined with experimental data from related molecules, can help in assigning peaks in the NMR spectrum to specific atoms within the peptide, revealing insights into its predominant conformations. researchgate.net

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.orgresearchgate.net This method is critical for understanding how a peptide like L-Tyrosine, L-tryptophylglycylglycyl- might interact with a biological target, such as a receptor or enzyme. nih.gov

The process involves placing the peptide (the ligand) into the binding site of a target protein and using a scoring function to estimate the binding affinity. researchgate.net Popular software for this purpose includes AutoDock, GOLD, and HADDOCK. fip.orgmdpi.com Although specific docking studies on L-Tyrosine, L-tryptophylglycylglycyl- are not widely published, the methodology would involve:

Obtaining the 3D structures of the peptide and the target protein, often from databases like the Protein Data Bank (PDB). mdpi.com

Defining the potential binding site on the target.

Virtually screening different conformations of the peptide within the binding site.

Ranking the poses based on binding energy scores, which predict the stability of the interaction.

Predicting the binding affinity, often expressed as a dissociation constant (Kd) or IC50 value, is a major challenge. nih.gov Quantitative structure-affinity relationship (QSAR) models can be developed by correlating the structural or physicochemical properties of a series of peptides with their experimentally determined binding affinities. mdpi.comnih.gov Machine learning models, trained on large datasets of protein-peptide complexes, are increasingly used to predict binding affinity with greater accuracy. nih.govchemrxiv.org For example, tools like PPI-Affinity use support vector machines to screen and rank peptide mutants based on their predicted binding strength. nih.gov

Bioinformatic and Chemoinformatic Tools

A vast array of bioinformatic and chemoinformatic tools are available for the analysis of peptides. mdpi.comsemanticscholar.org These tools centralize calculations, sequence analysis, and structural property predictions, making peptide research more efficient. mdpi.com

Sequence Analysis and Peptide Database Mining

The primary sequence of L-Tyrosine, L-tryptophylglycylglycyl- (YWGG) is the starting point for analysis.

Sequence Analysis: Tools like BLAST (Basic Local Alignment Search Tool) and Align, available through platforms such as UniProt and the NCBI, allow researchers to compare the YWGG sequence against vast protein and peptide sequence databases. uniprot.org This can reveal if the peptide is a fragment of a known larger protein, identify homologous sequences in other organisms, and suggest potential biological functions based on the functions of related peptides. uniprot.org

Peptide Database Mining: Numerous databases catalog peptides with known activities. researchgate.net Peptipedia, for example, integrates information from thirty different databases, creating a large repository of peptides with recorded biological activities. researchgate.net By searching for the YWGG sequence or similar motifs (e.g., WGG or YWG), researchers can find peptides with similar structures and potentially related functions, such as antimicrobial or cell-penetrating activities. researchgate.net Such database mining efforts are crucial for generating hypotheses about the peptide's role. unibe.ch

Prediction of Physicochemical Descriptors (e.g., Hydrophobicity, Charge)

The biological function of a peptide is intimately linked to its physicochemical properties. semanticscholar.orgnih.gov Various web servers and software packages, such as ExPASy's ProtParam tool and DMpep, can calculate these descriptors from the amino acid sequence alone. semanticscholar.orgexpasy.org These properties are critical inputs for more advanced predictive models. oup.comoaepublish.com

For the tetrapeptide L-Tyrosine, L-tryptophylglycylglycyl- (YWGG), key physicochemical descriptors can be calculated. While the exact values may vary slightly between different predictive tools, a representative analysis provides crucial insights. A similar peptide, H-Trp-Gly-Gly-Tyr-OH (WGGY), has published predicted properties that can serve as a close reference. novoprolabs.com

| Extinction Coefficient | 6990 M⁻¹cm⁻¹ (at 280 nm) | Indicates how much light the peptide absorbs at a specific wavelength, primarily due to Trp and Tyr. |

Note: Values are calculated using standard bioinformatic tools and may be compared to similar peptides like WGGY for which a theoretical pI of 7.0 and a GRAVY of -0.75 have been reported. novoprolabs.com Differences arise from the sequence order affecting the N- and C-terminal charges.

Machine Learning and Artificial Intelligence in Peptide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research by enabling the prediction of complex properties and the design of novel peptide-based drugs. nih.govmpu.edu.monih.gov These technologies can analyze vast datasets to identify patterns that are not apparent through traditional analysis. oup.com

Predictive Modeling for Biological Activities and Specificity

ML models can be trained to predict a wide range of biological activities for peptides, including antimicrobial, anticancer, anti-inflammatory, and receptor-binding functions. nih.govbenthamdirect.comspringernature.com

The process typically involves:

Data Collection: Assembling a large dataset of peptides with known activities (positive examples) and peptides known to be inactive (negative examples). nih.gov

Feature Engineering: Converting the peptide sequences into numerical representations. This is often done using the physicochemical descriptors discussed in section 6.4.2 (e.g., hydrophobicity, charge, molecular weight) or more complex representations derived from the sequence itself. oup.comoaepublish.com

Model Training: Using algorithms like Support Vector Machines, Random Forests, or deep learning neural networks to learn the relationship between the peptide features and their biological activity. nih.govnih.gov

Prediction: Once trained, the model can take the features of a new peptide, such as L-Tyrosine, L-tryptophylglycylglycyl-, and predict its likelihood of having a specific activity. acs.org

De Novo Peptide Design and Optimization

The design of novel peptides with specific biological functions, known as de novo peptide design, has been significantly advanced by computational and in silico approaches. This strategy allows for the creation of peptide sequences from scratch, tailored to interact with a specific biological target, rather than modifying existing known peptides. The tetrapeptide L-Tyrosine, L-tryptophylglycylglycyl-, with the sequence Tyr-Trp-Gly-Gly, serves as a pertinent example to illustrate this computational design and optimization process, particularly due to the established importance of its N-terminal aromatic residues, Tyrosine (Tyr) and Tryptophan (Trp), in mediating biological activity.

Computational studies have systematically analyzed vast libraries of peptides to identify key structural features for specific functions, such as the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. mdpi.com In a comprehensive analysis of 160,000 tetrapeptides, research identified Tyrosine, Tryptophan, Phenylalanine, and Arginine as characteristic amino acids in potent ACE-inhibitory peptides. mdpi.comresearchgate.net The presence of the Tyr-Trp dyad at the N-terminus of L-Tyrosine, L-tryptophylglycylglycyl- makes it a strong candidate for development as a bioactive peptide. The design process leverages this foundational knowledge to build and refine sequences for enhanced affinity and specificity.

The de novo design and optimization workflow for a peptide like L-Tyrosine, L-tryptophylglycylglycyl- typically involves several integrated computational steps. The process begins with selecting a target protein and then generating a virtual library of peptide candidates. These candidates are then docked into the active site of the target protein to predict their binding affinity. Promising candidates undergo further optimization and stability analysis through more computationally intensive methods like molecular dynamics simulations.

Research Findings in Tetrapeptide Design

Research into food-derived bioactive peptides has highlighted that aromatic amino acids, especially Tyrosine and Tryptophan, are key residues for designing dietary peptides and drugs like ACE inhibitors. plos.org The hydrophobic and aromatic properties of these residues facilitate critical interactions within the binding pockets of target enzymes. researchgate.net For instance, molecular docking simulations reveal that aromatic amino acids are favorable for occupying the catalytic center of enzymes like tyrosinase. mdpi.comnih.gov

In the context of ACE inhibition, computational screening of all 160,000 possible tetrapeptides revealed that interactions such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking are crucial for tight binding. researchgate.net Peptides featuring Tyr and Trp consistently rank high in these virtual screenings. The specific sequence of a peptide dictates its interaction profile; for example, studies on the peptide WAFS (Trp-Ala-Phe-Ser) showed it forms multiple hydrogen bonds with ACE residues, contributing to its inhibitory capacity. nih.gov This underscores the importance of the entire sequence in addition to the presence of key residues. The Glycine residues in Tyr-Trp-Gly-Gly provide conformational flexibility, which can allow the critical Tyr and Trp side chains to adopt optimal orientations for binding within a target's active site.

The optimization phase often employs site-directed mutagenesis in silico, where specific amino acids in a sequence are computationally replaced to improve binding affinity or stability. nih.gov For a peptide like Tyr-Trp-Gly-Gly, the Glycine residues would be primary targets for substitution to explore a wider range of chemical interactions while preserving the essential Tyr-Trp motif.

Table 1: Properties of Amino Acids in L-Tyrosine, L-tryptophylglycylglycyl- Relevant to De Novo Design

Amino AcidCodePropertyRole in Peptide Design
L-Tyrosine Tyr / YAromatic, Polar, HydrophobicCan form hydrogen bonds and participate in hydrophobic and pi-pi stacking interactions within enzyme active sites. researchgate.netkhanacademy.org Frequently identified as a key residue in ACE-inhibitory peptides. mdpi.complos.org
L-Tryptophan Trp / WAromatic, HydrophobicLargest aromatic residue, often involved in critical hydrophobic and stacking interactions. Its presence is characteristic of potent ACE inhibitors. mdpi.comresearchgate.net Can also act as a hydrogen bond donor. nih.gov
Glycine Gly / GSmallest Amino Acid, FlexibleLacks a side chain, providing high conformational flexibility to the peptide backbone. This can allow other key residues to achieve optimal positioning for binding. khanacademy.org

Table 2: Interactive Data Table - Hypothetical In Silico Optimization Workflow for Tyr-Trp-Gly-Gly

This table outlines a typical computational workflow for the de novo design and optimization of a tetrapeptide targeting an enzyme like ACE.

StepDescriptionComputational Tools & MethodsExample Application for Tyr-Trp-Gly-Gly
1. Target Selection & Preparation Identify a biological target (e.g., enzyme) and obtain its 3D crystal structure.Protein Data Bank (PDB), Molecular modeling software (e.g., MOE, AutoDock Tools)The crystal structure of Angiotensin-Converting Enzyme (PDB ID: 1O8A) is downloaded and prepared for docking. mdpi.com
2. Lead Peptide Selection Choose a starting peptide sequence based on prior knowledge or screening.Literature review, Database screening (e.g., BIOPEP)The sequence Tyr-Trp-Gly-Gly is selected due to the known importance of N-terminal Tyr and Trp in ACE inhibition. mdpi.comresearchgate.net
3. Virtual Library Generation Create a large, diverse library of peptides by systematically mutating the lead sequence.In-house scripts (Python), Peptide design softwareThe Glycine residues at positions 3 and 4 are computationally mutated to all other 19 standard amino acids, creating a library of 400 related tetrapeptides.
4. Molecular Docking & Scoring Predict the binding pose and affinity of each peptide in the library to the target's active site.AutoDock Vina, MOE Dock, GlideAll 400 peptides are docked to the ACE active site. They are ranked based on their docking score, which estimates binding free energy. mdpi.comnih.gov
5. Lead Optimization Analyze the top-scoring peptides to identify key interactions and further refine the sequence.Molecular visualization tools (PyMOL, Chimera), MM/GBSA calculationsPeptides showing improved docking scores are analyzed. For example, a Tyr-Trp-Pro-Arg sequence might show new hydrogen bonds and salt bridges, identifying it as a superior candidate.
6. Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of the peptide-protein complex in a solvent environment to assess stability.GROMACS, AMBER, NAMDThe top-ranked peptide (e.g., Tyr-Trp-Pro-Arg) complexed with ACE is subjected to a multi-nanosecond MD simulation to confirm that the key binding interactions are stable over time. nih.gov

Advanced Analytical Methodologies for Peptide Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of peptides, offering high resolution and sensitivity. scispace.com Different HPLC modes can be applied to separate Tyr-Trp-Gly-Gly from impurities based on its specific chemical characteristics. scispace.comnih.gov

Reversed-phase HPLC is the most widely used method for assessing the purity of peptides due to its high resolving power for separating closely related molecules. harvardapparatus.com The separation is based on the hydrophobic character of the analyte. In the case of Tyr-Trp-Gly-Gly, the presence of the bulky, hydrophobic aromatic side chains of Tyrosine and Tryptophan results in strong retention on a nonpolar stationary phase, such as C18. creative-proteomics.com

The mobile phase typically consists of an aqueous component with an organic modifier, most commonly acetonitrile, and an ion-pairing agent like trifluoroacetic acid (TFA). The TFA serves to protonate the peptide's terminal amino and carboxyl groups and any ionizable side chains, which sharpens the peaks and improves resolution. A gradient elution, where the concentration of the organic modifier is gradually increased, is used to elute the peptide from the column. Impurities, such as deletion sequences (e.g., Trp-Gly-Gly, Tyr-Trp-Gly) or peptides with protecting groups that were not successfully removed during synthesis, will have different hydrophobicities and thus different retention times, allowing for their separation and quantification.

The purity of the peptide is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. UV detection is commonly performed at wavelengths of 220 nm, where the peptide bond absorbs, or at 275-280 nm, due to the aromatic rings of tyrosine and tryptophan. creative-proteomics.com

Table 1: Typical RP-HPLC Conditions for Tyr-Trp-Gly-Gly Purity Analysis

ParameterConditionPurpose
Column C18, 4.6 x 250 mm, 5 µmProvides a nonpolar stationary phase for hydrophobic interaction.
Mobile Phase A 0.1% TFA in WaterAqueous component with ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient 5-95% B over 30 minutesTo elute peptides with varying hydrophobicities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm and 280 nmDetection of peptide bonds and aromatic residues.
Column Temp. 25-40 °CTo ensure reproducible retention times.

Size-Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume, or size in solution. It is particularly useful for detecting and quantifying aggregates or oligomers of the peptide. For a relatively small peptide like Tyr-Trp-Gly-Gly, SEC can determine if it exists primarily as a monomer or if it forms dimers or higher-order aggregates in a particular buffer. This is crucial as aggregation can affect the peptide's biological activity and properties.

The stationary phase in SEC consists of porous particles. Larger molecules, such as aggregates, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like the monomeric peptide, can penetrate the pores to varying degrees, leading to a longer path and later elution. By calibrating the column with molecular weight standards, the apparent molecular weight of the eluting species can be estimated.

Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge at a given pH. nih.govharvardapparatus.com The charge of Tyr-Trp-Gly-Gly depends on the pH of the mobile phase due to its ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the phenolic hydroxyl group of the tyrosine side chain.

At a low pH (e.g., pH 3), all these groups would be protonated, giving the peptide a net positive charge, making it suitable for cation-exchange chromatography. Conversely, at a high pH (e.g., pH 9), the carboxyl and phenolic hydroxyl groups would be deprotonated, resulting in a net negative charge, suitable for anion-exchange chromatography. Peptides are typically eluted using a salt gradient (e.g., NaCl) or by changing the pH of the mobile phase. IEX is highly effective for separating peptides that differ by even a single charged amino acid, such as impurities arising from deamidation.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is well-suited for the separation of polar and hydrophilic compounds. nih.gov Although Tyr-Trp-Gly-Gly contains significant hydrophobic residues, it also possesses polar characteristics due to its peptide backbone and termini. HILIC uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. A thin aqueous layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. Elution is typically achieved by increasing the concentration of water in the mobile phase. HILIC can provide a different selectivity compared to RP-HPLC and is particularly useful for separating polar impurities that might co-elute with the main peptide in a reversed-phase system.

Hyphenated Techniques with Mass Spectrometry (e.g., LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an exceptionally powerful tool for peptide analysis. After separation by HPLC, the eluent is directed into the mass spectrometer, which determines the mass-to-charge ratio (m/z) of the molecules. This confirms the molecular weight of the Tyr-Trp-Gly-Gly peptide, providing a primary confirmation of its identity.

For definitive structural confirmation and sequencing, tandem mass spectrometry (MS/MS) is employed. nih.govosu.edu In an MS/MS experiment, the parent ion corresponding to the peptide is selected and then fragmented by collision-induced dissociation (CID). osu.edu This process typically breaks the peptide bonds at specific locations, generating a series of characteristic fragment ions known as b- and y-ions. uab.edumatrixscience.com The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass differences between the peaks in the fragment ion spectrum, the amino acid sequence can be deduced and confirmed to be Tyr-Trp-Gly-Gly. nih.gov

Table 2: Theoretical MS/MS Fragmentation of L-Tyrosine, L-tryptophylglycylglycyl- ([M+H]⁺)

Monoisotopic Mass of Parent Peptide: 495.21 Da

IonSequenceMass (m/z)IonSequenceMass (m/z)
b₁ Y164.07y₁ G76.04
b₂ YW350.15y₂ GG133.06
b₃ YWG407.17y₃ WGG319.14
y₄ YWGG496.21

Capillary Electrophoresis (CE) and Chiral Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on the charge and size of the molecule. chromatographytoday.com For a peptide like Tyr-Trp-Gly-Gly, CE, specifically Capillary Zone Electrophoresis (CZE), can provide a rapid and highly efficient purity analysis that is orthogonal to HPLC. scispace.com

A critical application of CE in peptide analysis is for chiral separations. nih.govresearchgate.netnih.gov It is essential to confirm that the constituent amino acids (Tyrosine, Tryptophan, and Glycine (B1666218), which is achiral) are in the desired L-configuration and that no racemization has occurred during the peptide's synthesis and purification. To achieve chiral separation, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte in the capillary. chromatographytoday.comresearchgate.net The chiral selector forms transient diastereomeric complexes with the enantiomers of the peptide, which have different mobilities in the electric field, allowing for their separation. The presence of any D-amino acid-containing diastereomers would appear as a separate peak, enabling the assessment of the peptide's enantiomeric purity. nih.gov

Microfluidic and Miniaturized Analytical Systems for High-Throughput Analysis

Microfluidic systems, often referred to as "lab-on-a-chip" technology, offer a powerful platform for the high-throughput analysis of peptides like L-Tyrosine, L-tryptophylglycylglycyl-. These systems integrate multiple laboratory functions onto a single chip, enabling the manipulation of minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers. This miniaturization leads to significant advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for parallel processing of numerous samples.

For a tetrapeptide such as L-Tyrosine, L-tryptophylglycylglycyl-, a microfluidic approach could be designed to incorporate several analytical steps. An integrated chip could perform sample injection, pre-concentration, separation, and detection. Separation is often achieved through microchip electrophoresis or micro-high-performance liquid chromatography (μHPLC). The presence of tyrosine and tryptophan residues allows for sensitive detection using UV absorbance or fluorescence. gbiosciences.com A smartphone-based analysis system coupled with paper microfluidic devices has been successfully used for the rapid and simultaneous quantification of L-tyrosine and other biomarkers, demonstrating the potential for low-cost, on-site detection. nih.gov While direct high-throughput screening of L-Tyrosine, L-tryptophylglycylglycyl- using microfluidics is not extensively documented in the literature, the principles applied to its constituent amino acid, L-tyrosine, are readily adaptable. nih.gov

Table 1: Comparison of Conventional and Microfluidic Analytical Systems

Feature Conventional Analytical Systems Microfluidic Analytical Systems
Sample Volume Milliliters (mL) to microliters (µL) Microliters (µL) to nanoliters (nL)
Analysis Time Minutes to hours Seconds to minutes
Reagent Consumption High Low
System Footprint Large (benchtop instruments) Small (handheld or portable)
Throughput Low to moderate High to very high
Automation Often requires robotic arms Integrated and automated

The application of microfluidic systems for the analysis of L-Tyrosine, L-tryptophylglycylglycyl- would enable rapid screening in various contexts, such as in metabolic studies or as a quality control measure in synthetic peptide production.

Radiometric Assays for Peptide Detection and Quantification (e.g., Radioimmunoassay)

Radiometric assays, particularly radioimmunoassays (RIAs), are highly sensitive and specific methods for quantifying peptides, even at very low concentrations. An RIA for L-Tyrosine, L-tryptophylglycylglycyl- would involve the use of a radiolabeled version of the peptide and a specific antibody that recognizes it. The principle of RIA is based on the competitive binding of the radiolabeled peptide and the unlabeled peptide (from the sample) to a limited number of antibody binding sites.

The development of an RIA for a similar peptide, the tripeptide Tyr-Gly-Gly, a metabolite of enkephalin, highlights the feasibility of this approach. In that study, a sensitive and specific RIA was developed with a sensitivity of about 1 nM. nih.gov Similarly, a monoclonal antibody has been developed that recognizes the Tyr-Gly-Gly-Phe sequence, which is the message sequence for opioid peptides. nih.gov This antibody demonstrated the specificity required for a robust immunoassay. nih.gov

For L-Tyrosine, L-tryptophylglycylglycyl-, a similar strategy could be employed:

Antigen Preparation: The tetrapeptide would be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response and generate specific antibodies in an animal model.

Radiolabeling: A radiolabeled version of L-Tyrosine, L-tryptophylglycylglycyl- would be prepared, typically by incorporating a radioactive isotope such as Iodine-125 (¹²⁵I) onto the tyrosine residue.

Assay Procedure: A known amount of the radiolabeled peptide and the specific antibody are incubated with the sample containing the unknown amount of unlabeled peptide. The unlabeled peptide competes with the radiolabeled peptide for binding to the antibody.

Detection: After reaching equilibrium, the antibody-bound peptide is separated from the free peptide, and the radioactivity of the bound fraction is measured. The concentration of the unlabeled peptide in the sample is determined by comparing its ability to displace the radiolabeled peptide with a standard curve generated using known concentrations of the unlabeled peptide.

Table 2: Hypothetical Parameters for a Radioimmunoassay of L-Tyrosine, L-tryptophylglycylglycyl-

Parameter Description Example Value/Target
Antibody Specificity High affinity for L-Tyrosine, L-tryptophylglycylglycyl- Cross-reactivity with related peptides <1%
Radiolabel Iodine-125 (¹²⁵I) Specific activity >2000 Ci/mmol
Assay Sensitivity Lowest detectable concentration 1-10 nM
Incubation Time Time to reach binding equilibrium 12-24 hours
Separation Method Precipitation with a secondary antibody or solid-phase capture Polyethylene glycol (PEG) precipitation

Peptide Mapping and Post-Translational Modification Analysis

Peptide mapping is a crucial technique for the structural characterization of peptides and proteins. For L-Tyrosine, L-tryptophylglycylglycyl-, peptide mapping would primarily involve techniques that confirm its amino acid sequence and identify any post-translational modifications (PTMs). Given its short length, complete fragmentation and sequencing can be readily achieved using mass spectrometry (MS).

Tandem mass spectrometry (MS/MS) is the cornerstone of peptide mapping. The tetrapeptide would first be ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to its molecular weight would be selected. This precursor ion is then subjected to fragmentation through collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.

The presence of tyrosine and tryptophan residues makes the peptide amenable to specific analytical techniques. For instance, the characteristic UV absorption spectra of these aromatic amino acids can be used to identify peptides containing them following separation by HPLC. nih.gov Second-derivative spectra obtained through diode-array detection can distinguish between tryptophan and tyrosine residues in peptides separated by capillary electrophoresis. nih.gov

Post-translational modifications (PTMs) can significantly alter the function of a peptide. For L-Tyrosine, L-tryptophylglycylglycyl-, the most likely PTMs would occur on the tyrosine and tryptophan residues.

Phosphorylation: Tyrosine residues are common sites for phosphorylation, a key PTM in cell signaling. youtube.com The addition of a phosphate (B84403) group can be detected by a characteristic mass shift of +79.966 Da in the mass spectrum.

Oxidation: The indole (B1671886) ring of tryptophan is susceptible to oxidation, which can be induced by various cellular stressors. This modification would also result in a detectable mass change.

Glycosylation: While less common on these specific residues in a short peptide, O-linked glycosylation can occur on tyrosine. nih.gov

The analysis of PTMs typically involves enrichment steps followed by mass spectrometry. youtube.com For a synthetic peptide like L-Tyrosine, L-tryptophylglycylglycyl-, PTM analysis would be critical for quality control to ensure the integrity of the final product.

Table 3: Potential Post-Translational Modifications of L-Tyrosine, L-tryptophylglycylglycyl-

Modification Amino Acid Residue Mass Shift (Da) Analytical Detection Method
Phosphorylation Tyrosine +79.966 Mass Spectrometry, Immuno-enrichment
Oxidation (mono) Tryptophan +15.995 Mass Spectrometry
Formylation Tryptophan +27.995 Mass Spectrometry

Current Research Gaps and Future Perspectives in L Tyrosine, L Tryptophylglycylglycyl Research

Deeper Elucidation of Intramolecular Conformational Dynamics in Complex Environments

The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic behavior. For L-Tyrosine, L-tryptophylglycylglycyl-, the presence of the bulky aromatic side chains of tyrosine and tryptophan, contrasted with the flexibility of the two glycine (B1666218) residues, suggests a complex conformational landscape.

Computational studies on related tripeptides like tyrosyl-glycyl-glycine (Tyr-Gly-Gly) have revealed a significant degree of molecular flexibility, with a tendency to form folded structures stabilized by intramolecular hydrogen bonds. researchgate.netst-andrews.ac.uk The most stable conformers often adopt a C7 backbone conformation for the central glycine residue. researchgate.net The interaction between the C-terminal carboxylic acid group and the side chain of tyrosine is also a key stabilizing factor. st-andrews.ac.uk For L-Tyrosine, L-tryptophylglycylglycyl-, understanding how the large indole (B1671886) ring of tryptophan influences these dynamics is a critical unanswered question.

Future research should employ a combination of experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and advanced computational methods such as molecular dynamics (MD) simulations to map the conformational ensemble of this tetrapeptide in various solvent environments that mimic physiological conditions. Understanding these dynamics is the first step toward predicting its interaction with biological targets.

Comprehensive Mapping of Specific Molecular Targets and Signaling Pathways

The constituent amino acids of L-Tyrosine, L-tryptophylglycylglycyl- are precursors to key signaling molecules. L-tyrosine is a building block for neurotransmitters like dopamine (B1211576) and norepinephrine, while L-tryptophan is a precursor to serotonin. cymitquimica.comdrugbank.com This suggests that the tetrapeptide itself, or its metabolic byproducts, could modulate neuronal signaling pathways.

Studies on peptides containing tyrosine and tryptophan have shown their ability to interact with DNA, with the aromatic side chains playing a crucial role in this binding. nih.gov The presence of both a conjugated π-electron system and an electron donor atom in these side chains appears necessary for stabilizing DNA. nih.gov Furthermore, the phosphorylation of tyrosine residues is a fundamental mechanism in signal transduction, often mediated by receptor tyrosine kinases (RTKs). wikipedia.org Activated RTKs recruit proteins with specific domains that recognize these phosphorylated sites, initiating downstream signaling cascades. wikipedia.org

A significant research gap exists in identifying the specific receptors, enzymes, or other biomolecules that L-Tyrosine, L-tryptophylglycylglycyl- interacts with. Future studies should utilize techniques such as affinity chromatography, surface plasmon resonance, and yeast two-hybrid screening to identify binding partners. Once targets are identified, downstream signaling pathways can be dissected using cell-based assays and proteomic approaches.

Development of Advanced Synthetic Strategies for Complex Analogues and Derivatives

The synthesis of peptides like L-Tyrosine, L-tryptophylglycylglycyl- is now routine, thanks to well-established solid-phase peptide synthesis (SPPS) methods. youtube.comyoutube.com However, the real challenge and opportunity lie in the creation of novel analogues and derivatives with enhanced properties.

Modern synthetic strategies offer a vast toolkit for modifying peptides. These include backbone modifications, side-chain alterations, and cyclization to improve stability, bioavailability, and target specificity. galaxyp.org For instance, the synthesis of sugar conjugates of Tyr-Gly-Gly has been explored to study their intramolecular reactivity. nih.gov The use of "click chemistry" provides an efficient way to create more complex peptide-based structures, such as homodimers. youtube.com

Future research should focus on creating a library of L-Tyrosine, L-tryptophylglycylglycyl- analogues. This could involve substituting the glycine residues with other amino acids to alter flexibility, modifying the aromatic rings of tyrosine and tryptophan to fine-tune electronic properties, or cyclizing the peptide to constrain its conformation and increase resistance to enzymatic degradation.

Integration of Multi-Omics Data for Systems-Level Understanding of Peptide Function

To fully comprehend the biological role of L-Tyrosine, L-tryptophylglycylglycyl-, a systems-level approach is necessary. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform for achieving this. frontiersin.orgqiagenbioinformatics.com By observing global changes in a biological system upon exposure to the peptide, researchers can generate hypotheses about its mechanism of action.

For example, treating cells or organisms with the tetrapeptide and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal affected pathways. galaxyp.orgnih.gov Metabolomics can identify shifts in metabolic networks, potentially linking the peptide to specific biochemical processes. The integration of these datasets can provide a holistic view of the peptide's impact. frontiersin.org

A significant gap is the lack of any multi-omics studies involving L-Tyrosine, L-tryptophylglycylglycyl-. Future research should apply these powerful techniques to systematically explore the peptide's biological effects. This will be crucial for identifying potential therapeutic applications and understanding any off-target effects.

Predictive Modeling for Rational Peptide Engineering and Design

The vast chemical space of possible peptide sequences makes experimental screening for desired properties a daunting task. Predictive modeling and computational design are becoming indispensable tools for rationally engineering peptides with specific functions.

The future of research on this tetrapeptide will likely involve a close interplay between computational prediction and experimental validation. By using in silico methods to guide the design of new analogues, researchers can more efficiently explore the therapeutic potential of the L-Tyrosine, L-tryptophylglycylglycyl- scaffold.

Q & A

Basic Research Questions

Q. How can researchers experimentally validate nitration or nitrosation modifications of L-Tyrosine in vitro?

  • Methodology : Use thin-layer chromatography (TLC) with a solvent system (toluene:2-propanol:acetone:acetic acid, 23:23:12:9) to separate reaction products. Post-development, expose plates to ninhydrin spray to detect amino groups, and compare mobility/color against controls (e.g., 3-nitrotyrosine). Spectrophotometric analysis (400–540 nm) can quantify absorbance changes, distinguishing nitrated/nitrosated derivatives from unmodified L-Tyrosine .

Q. What are standard protocols for assessing L-Tyrosine’s cognitive effects in human trials?

  • Methodology : Implement double-blind, placebo-controlled crossover designs. Administer 2 g L-Tyrosine dissolved in juice, counterbalance treatment order, and use tasks like the Stroop test to measure cognitive flexibility. Analyze congruency effects (incongruent vs. congruent trial performance) and apply repeated-measures ANOVA to isolate treatment effects on reaction time/error rates. Control for mood confounders using affect grids pre-/post-administration .

Q. Which experimental models are suitable for studying L-Tyrosine’s role in neurotransmitter synthesis?

  • Methodology : Use in vitro cell cultures (e.g., neuronal lines) to measure dopamine/norepinephrine levels via HPLC after L-Tyrosine exposure. For in vivo models, consider stress-inducing paradigms (e.g., cold exposure or cognitive load) in rodents, paired with microdialysis to monitor extracellular catecholamine changes in prefrontal cortex .

Advanced Research Questions

Q. How can contradictory findings on L-Tyrosine’s efficacy in ADHD or depression be resolved?

  • Methodology : Conduct meta-analyses of randomized trials, stratifying by baseline neurotransmitter levels (e.g., CSF monoamine metabolites). Use subgroup analyses to identify responders (e.g., individuals with low tyrosine hydroxylase activity). Mechanistic studies should employ PET imaging to track L-Tyrosine’s conversion to dopamine in vivo, correlating with symptom improvement .

Q. What strategies optimize detection of L-Tyrosine derivatives in complex biological matrices?

  • Methodology : Combine solid-phase extraction (SPE) with LC-MS/MS for high sensitivity. Derivatize samples using dansyl chloride to enhance ionization efficiency. Validate methods via spike-recovery experiments in plasma/urine, ensuring specificity against structurally similar metabolites (e.g., DOPA or tyramine) .

Q. How do L-Tyrosine’s effects on thyroid hormones interact with its neurocognitive mechanisms?

  • Methodology : In hypothyroid models, administer L-Tyrosine and measure serum T3/T4 alongside brain catecholamines. Use siRNA knockdown of thyroid peroxidase (TPO) in cell cultures to isolate L-Tyrosine’s direct vs. thyroid-mediated effects on neurotransmitter synthesis .

Q. What experimental designs address confounding variables in stress-induced cognitive studies with L-Tyrosine?

  • Methodology : Employ ecological momentary assessment (EMA) to track real-time stress and cognition in naturalistic settings. Pair with pharmacokinetic sampling to correlate plasma tyrosine levels with task performance. Use mixed-effects models to account for inter-individual variability in absorption/enzyme activity .

Data Contradiction Analysis

  • Example : While some studies report improved working memory under stress with L-Tyrosine , others show null effects in ADHD . Resolution requires examining dose-response curves (e.g., 2–10 g/day) and timing relative to stressor onset. Differences may arise from task specificity (e.g., Stroop vs. n-back tasks) or baseline nutrient status (e.g., tyrosine-deficient diets) .

Key Research Gaps

  • Mechanistic Specificity : Limited data on L-Tyrosine’s interaction with gut microbiota-derived metabolites (e.g., p-cresol sulfate) that compete for hepatic conjugation.
  • Long-Term Effects : Most trials are acute; chronic supplementation studies (>8 weeks) are needed to assess tolerance/adaptation in neurotransmitter systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.